Palbociclib-SMCC
Description
Structure
3D Structure
Properties
Molecular Formula |
C36H42N8O5 |
|---|---|
Molecular Weight |
666.783 |
IUPAC Name |
1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbonyl)cyclohexyl)methyl)-1H-pyrrole-2,5-dione |
InChI |
InChI=1S/C36H42N8O5/c1-22-28-20-38-36(40-33(28)44(26-5-3-4-6-26)35(49)32(22)23(2)45)39-29-12-11-27(19-37-29)41-15-17-42(18-16-41)34(48)25-9-7-24(8-10-25)21-43-30(46)13-14-31(43)47/h11-14,19-20,24-26H,3-10,15-18,21H2,1-2H3,(H,37,38,39,40) |
InChI Key |
YPPDYAQBRIHIAI-UHFFFAOYSA-N |
SMILES |
O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate. |
Origin of Product |
United States |
Preclinical Mechanistic Investigations of Palbociclib Smcc and Its Conjugates
Molecular Interactions and Target Engagement
Selective CDK4/6 Kinase Inhibition by Palbociclib (B1678290) Moiety
Palbociclib, a key component of Palbociclib-SMCC, is a highly selective and reversible small molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). medkoo.comfrontiersin.org It functions by targeting the ATP-binding pocket of these kinases, preventing the phosphorylation of their target proteins. researchgate.net The selectivity for CDK4 and CDK6 is a crucial feature, distinguishing it from less specific kinase inhibitors. medkoo.comfrontiersin.org This specificity is attributed to its pyrido[2,3-d]pyrimidin-7-one scaffold, which has been optimized for interaction with CDK4/6. frontiersin.org
In preclinical studies, Palbociclib has demonstrated potent inhibition of CDK4 and CDK6 with IC50 values of 11 nM and 16 nM, respectively. medkoo.com This targeted inhibition disrupts the cell cycle machinery, which is often dysregulated in cancer cells. revvity.com The interaction of Palbociclib with CDK4/6 has been shown to be effective only in cells that are sensitive to the drug; in resistant cells, no significant inhibition of CDK4 or CDK6 is observed. nih.gov This suggests that the engagement of Palbociclib with its targets is a key determinant of its therapeutic effect. nih.gov
The development of Palbociclib-based Proteolysis Targeting Chimeras (PROTACs) has further illuminated the specifics of its target engagement. These PROTACs, which link Palbociclib to an E3 ligase ligand, can induce the degradation of CDK4 and CDK6. rsc.orgmdpi.com Interestingly, some Palbociclib-based PROTACs have shown selective degradation of CDK6 over CDK4, despite Palbociclib itself inhibiting both kinases with similar potency. researchgate.netashpublications.org This highlights that the conjugation of Palbociclib can modulate its interaction and subsequent effects on its target kinases.
| Target Kinase | IC50 (nM) | Reference |
|---|---|---|
| CDK4 | 11 | medkoo.com |
| CDK6 | 16 | medkoo.com |
Retinoblastoma (Rb) Protein Phosphorylation Modulation and Cell Cycle Arrest in G1 Phase
The primary downstream effect of CDK4/6 inhibition by the Palbociclib moiety is the prevention of retinoblastoma (Rb) protein phosphorylation. medkoo.comrevvity.com In a normal cell cycle, the CDK4/6-cyclin D complex phosphorylates Rb, which in turn releases the E2F transcription factor. nih.gov This release allows for the transcription of genes necessary for the transition from the G1 phase to the S phase of the cell cycle. mdpi.comnih.gov
By inhibiting CDK4/6, Palbociclib prevents this phosphorylation event, keeping Rb in its active, hypophosphorylated state. medkoo.comnih.gov This retains the E2F transcription factor in an inactive complex with Rb, effectively blocking the G1-to-S phase transition and leading to cell cycle arrest in the G1 phase. medkoo.comnih.govresearchgate.net This G1 arrest is a hallmark of Palbociclib's mechanism of action and has been consistently observed in sensitive cancer cell lines. biorxiv.orgnih.govnih.gov
Studies have shown that Palbociclib treatment leads to a rapid reduction in the levels of phosphorylated Rb. revvity.comepo.org This effect is directly linked to the inhibition of CDK4/6 and is a key pharmacodynamic marker of Palbociclib activity. nih.govepo.org The cell cycle arrest induced by Palbociclib is cytostatic, meaning it inhibits cell proliferation rather than inducing cell death. frontiersin.org However, prolonged arrest can lead to cellular senescence. researchgate.net The effectiveness of Palbociclib in inducing G1 arrest is dependent on the presence of a functional Rb protein. nih.gov
Degradation of CDK4/6 and Cyclin D1 by Palbociclib-based PROTACs
The development of Palbociclib-based PROTACs has introduced a new dimension to targeting the CDK4/6 pathway. Unlike simple kinase inhibition, these PROTACs are designed to induce the degradation of their target proteins. rsc.org A Palbociclib-based PROTAC consists of the Palbociclib molecule linked to a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN) or Von Hippel-Lindau (VHL). mdpi.comdovepress.com This brings the E3 ligase into close proximity with CDK4/6, leading to their ubiquitination and subsequent degradation by the proteasome. biorxiv.org
Several studies have demonstrated the potent and often selective degradation of CDK4 and CDK6 by Palbociclib-based PROTACs. rsc.orgmdpi.com For instance, a Palbociclib-pomalidomide PROTAC (pal-pom) was shown to effectively degrade both CDK4 and CDK6 in MDA-MB-231 breast cancer cells, with a greater efficiency for CDK4. rsc.org The degradation of CDK4 and CDK6 by these PROTACs leads to a more sustained suppression of Rb phosphorylation and cell cycle arrest compared to inhibition alone. rsc.org
Interestingly, some Palbociclib-based PROTACs have been engineered to selectively degrade CDK6 while sparing CDK4. researchgate.netmdpi.com This highlights the potential to fine-tune the activity of these degraders to target specific kinase dependencies in different cancer types. ashpublications.org Furthermore, recent advancements have led to the development of PROTACs that can induce the degradation of not only CDK4/6 but also their binding partner, Cyclin D1. mdpi.combiorxiv.org By targeting the entire CDK4/6-Cyclin D1 complex for degradation, these novel PROTACs may offer a more comprehensive and durable therapeutic effect. biorxiv.org
| PROTAC | Target(s) | Cell Line | DC50 (nM) | Observations | Reference |
|---|---|---|---|---|---|
| pal-pom | CDK4, CDK6 | MDA-MB-231 | ~15 (CDK4), ~100 (CDK6) | Degraded CDK4 more efficiently than CDK6. | rsc.org |
| Palbociclib-based PROTAC (97) | CDK6 | Not specified | Not specified | Selectively degraded CDK6, sparing CDK4. Complete degradation at 0.5 µM after 8 hours. | mdpi.com |
| Pal-pom (98) | CDK4, CDK6 | Not specified | 12.9 (CDK4), 34.1 (CDK6) | Degraded CDK4 more efficiently than CDK6. | mdpi.com |
| DTAC-V1 | Cyclin D1-CDK4/6 complex | Not specified | Not specified | Induced synchronized degradation of the entire complex. | biorxiv.org |
Cellular Pharmacodynamics and Preclinical Pharmacokinetics
Cellular Uptake and Efflux Mechanisms in In Vitro Models
The cellular uptake and efflux of Palbociclib are critical factors influencing its intracellular concentration and, consequently, its therapeutic efficacy. Studies using in vitro models, such as single-cell suspensions and multicellular spheroids, have provided insights into these processes. nih.gov Research has shown that Palbociclib can achieve high intracellular concentrations upon exposure. nih.gov
The transport of Palbociclib across the cell membrane is influenced by its physicochemical properties. nih.gov While specific transporters involved in the uptake of Palbociclib are not fully elucidated, its distribution within tumor tissue is a key area of investigation. nih.gov Efflux transporters, which actively pump drugs out of cells, can limit the intracellular accumulation of Palbociclib and contribute to drug resistance. For example, the blood-brain barrier's efflux transporters restrict the delivery of Palbociclib to the brain. nih.gov
In a study comparing MCF-7 and DLD-1 cancer cell lines, total Palbociclib uptake was found to be lower in DLD-1 cells. nih.gov Furthermore, both the uptake and efflux of Palbociclib were slower in three-dimensional spheroid models compared to single-cell suspensions, suggesting that the tumor microenvironment can impact drug transport. nih.gov Nanoparticle-based delivery systems functionalized with peptides have been explored to enhance the cellular uptake and overcome efflux of Palbociclib, particularly for targeting brain tumors. nih.gov
Intracellular Distribution and Accumulation Studies
Once inside the cell, the distribution and accumulation of Palbociclib are important for its ability to reach and engage with its targets, CDK4 and CDK6, which are located in the nucleus. The "binding site barrier" phenomenon suggests that in tumors with high expression of the target receptors, the drug may be largely absorbed by the outer layers of cells, limiting its penetration to the tumor core. amegroups.cn
Studies on the intracellular accumulation of radiolabeled paclitaxel (B517696) in the presence of Palbociclib have indirectly suggested that Palbociclib can influence the intracellular concentration of other drugs. researchgate.net This may be due to interactions with drug transporters. researchgate.net
Impact of Conjugation on Cellular Transport and Bioavailability in Preclinical Models
The conjugation of Palbociclib via an SMCC linker to a monoclonal antibody fundamentally alters its cellular transport and bioavailability, shifting it from a small molecule kinase inhibitor to a component of a large molecule biologic. The transport and bioavailability are then dictated by the properties of the resulting antibody-drug conjugate (ADC).
ADCs are administered intravenously and their mechanism of action begins with the antibody component binding to a specific target antigen on the surface of a cancer cell. researchgate.net This binding event triggers the internalization of the entire ADC-antigen complex, typically through a process called receptor-mediated endocytosis. researchgate.netnih.gov Once inside the cell, the complex is trafficked through endosomes to lysosomes. researchgate.netnih.gov
The SMCC linker is a non-cleavable linker, meaning it is stable in the bloodstream and does not release the drug payload prematurely. mdpi.comdaiichisankyo.com The release of the active drug component occurs only after the antibody part of the ADC is degraded by proteases within the lysosome. wuxiapptec.com This process releases the Palbociclib payload, which is attached to the linker and an amino acid residue (e.g., Lys-SMCC-Palbociclib), allowing it to reach its intracellular targets, CDK4 and CDK6. The stability of non-cleavable linkers like SMCC is a key feature, as it minimizes off-target toxicity that could result from premature drug release in circulation. oaepublish.com However, this reliance on lysosomal degradation for payload release means that the efficacy of such ADCs is highly dependent on efficient internalization and processing by the target cell. researchgate.net Furthermore, because the released payload is charged, its ability to diffuse across cell membranes to kill neighboring, antigen-negative cells (the "bystander effect") may be limited compared to ADCs with cleavable linkers and membrane-permeable payloads. preprints.org
Specific pharmacokinetic and bioavailability data for a this compound conjugate in preclinical models are not extensively detailed in publicly available literature. However, the general principles of ADCs with non-cleavable linkers suggest that conjugation would lead to a longer plasma half-life compared to the parent small molecule and targeted delivery to antigen-expressing tissues. wuxiapptec.com
Efficacy in In Vitro and Preclinical In Vivo Models (Non-Human)
The efficacy of a this compound conjugate is predicated on the potent anti-cancer activity of its Palbociclib payload. Preclinical studies have extensively characterized the effects of the parent compound, Palbociclib, in various non-human cancer models.
Palbociclib, the active component of a this compound conjugate, demonstrates significant anti-proliferative effects across a range of cancer cell lines by inhibiting CDK4/6, which blocks the transition from the G1 to the S phase of the cell cycle. aacrjournals.orgnih.gov In hormone receptor-positive (HR+) breast cancer cells, Palbociclib effectively inhibits cell growth. oaepublish.com Its activity has also been investigated in other malignancies, including colorectal cancer, glioblastoma, and pancreatic ductal adenocarcinoma (PDAC). aacrjournals.org In PDAC cell lines that retain the retinoblastoma (RB1) protein, Palbociclib has been shown to induce not only cell-cycle arrest but also apoptosis. aacrjournals.org
The combination of Palbociclib with PI3K inhibitors has been shown to synergistically hamper cell proliferation in malignant pleural mesothelioma cells. nih.gov While Palbociclib's primary effect is cytostatic (growth-inhibiting), pro-apoptotic effects have been observed, particularly when used in combination with other agents or in specific cellular contexts. aacrjournals.orgresearchgate.net
| Cancer Type | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Pancreatic Cancer | PDAC cell lines (RB1-positive) | Induces cell-cycle arrest and apoptosis. | aacrjournals.org |
| Malignant Mesothelioma | MPM cell lines | Sensitive to Palbociclib, with significant blockade in G0/G1 phase. | nih.gov |
| Breast Cancer | HR-positive cell lines | Inhibits cell growth. | oaepublish.com |
| Glioblastoma | Not specified | Investigated for potential effectiveness. | |
| Colorectal Cancer | Not specified | Investigated for potential effectiveness. |
A key mechanism contributing to the anti-tumor efficacy of Palbociclib is the induction of cellular senescence, a state of irreversible growth arrest. nih.gov In responsive cancer cells, the inhibition of CDK4/6 leads to a stable G1 arrest that is often accompanied by the morphological and biochemical hallmarks of senescence. nih.gov Studies in malignant pleural mesothelioma cell lines demonstrated that Palbociclib treatment resulted in the acquisition of a senescent phenotype. nih.gov
This induction of senescence is considered a favorable therapeutic outcome, as it prevents further proliferation of tumor cells. Research has shown that combining Palbociclib with PI3K inhibitors can strongly increase the percentage of senescent cells, leading to an irreversible growth arrest that is maintained even after the drugs are withdrawn. nih.gov This suggests that a this compound conjugate, upon releasing its payload, would be expected to leverage this mechanism for anti-tumor activity.
The anti-tumor activity of Palbociclib has been confirmed in non-human in vivo models, including patient-derived xenografts (PDXs), which are considered more representative of human tumors. In PDX models of pancreatic cancer, treatment with Palbociclib in combination with nab-paclitaxel was found to be more effective than the standard-of-care combination of gemcitabine (B846) and nab-paclitaxel in the majority of models tested. aacrjournals.org These studies underscore the potent in vivo activity of Palbociclib. While specific efficacy data for a this compound ADC in PDX models is not found in the reviewed literature, the proven efficacy of the parent drug in these advanced preclinical models provides a strong rationale for its use as an ADC payload. aacrjournals.org
Pathway Modulation Beyond CDK4/6 Inhibition
While the primary mechanism of Palbociclib is the direct inhibition of CDK4/6, its effects ripple through several interconnected cellular signaling pathways. Understanding this broader impact is crucial for predicting the ultimate efficacy of a this compound conjugate and for designing rational combination therapies.
Preclinical research has revealed significant crosstalk between the CDK4/6 pathway and the PI3K/AKT/mTOR signaling cascade, which is a critical regulator of cell growth, survival, and metabolism. nih.govresearchgate.net Several studies have reported that inhibition of CDK4/6 with Palbociclib can lead to the compensatory activation of the PI3K/AKT/mTOR pathway. nih.govresearchgate.net For instance, in malignant mesothelioma and triple-negative breast cancer (TNBC) cells, treatment with Palbociclib resulted in increased phosphorylation of AKT and mTOR. nih.govresearchgate.net This activation is considered a potential mechanism of resistance to CDK4/6 inhibitors. researchgate.net
This finding has important implications for a this compound conjugate, suggesting that while the targeted delivery of the payload may effectively induce cell cycle arrest, tumor cells could escape this blockade by upregulating survival signals through the PI3K/AKT/mTOR pathway. This provides a strong rationale for combining Palbociclib-based ADCs with inhibitors of this pathway to achieve a more durable and synergistic anti-tumor response. nih.gov In contrast to the PI3K/AKT/mTOR pathway, Palbociclib treatment did not appear to have regulatory effects on the MAPK/ERK pathway in TNBC cells. researchgate.net
| Pathway | Cancer Type | Observed Effect of Palbociclib | Reference |
|---|---|---|---|
| PI3K/AKT/mTOR | Malignant Mesothelioma | Increased phosphorylation of AKT. | nih.gov |
| PI3K/AKT/mTOR | Triple-Negative Breast Cancer (TNBC) | Dose-dependent up-regulation of mTOR and AKT phosphorylation. | researchgate.net |
| MAPK/ERK | Triple-Negative Breast Cancer (TNBC) | No regulatory effects observed. | researchgate.net |
Activation of Alternative Pathways (e.g., AMPK, PP5) in Specific Contexts
Preclinical research has uncovered novel mechanisms of action for palbociclib, the active moiety in this compound, that are independent of its well-established role as a CDK4/6 inhibitor. In the context of hepatocellular carcinoma (HCC), palbociclib has been shown to induce both apoptosis and autophagy through the modulation of an alternative signaling pathway involving 5' AMP-activated protein kinase (AMPK) and protein phosphatase 5 (PP5). nih.gov
Studies have demonstrated that the antitumor effects of palbociclib in HCC may not be linked to the inhibition of CDK4/6 or the phosphorylation status of its downstream target, the retinoblastoma (Rb) protein. nih.gov Instead, palbociclib appears to directly interact with and inhibit PP5. nih.gov The inhibition of PP5, a serine/threonine phosphatase, leads to the subsequent activation of AMPK. nih.gov This activation of AMPK is a key event that triggers autophagic cell death and apoptosis in HCC cells. nih.gov
Evidence supporting this alternative pathway includes the observation that palbociclib treatment in HCC cells leads to increased phosphorylation of AMPK (p-AMPK). nih.gov Furthermore, experiments using purified recombinant PP5 protein or cell lysates containing PP5 showed that palbociclib could reduce PP5 activity in a dose-dependent manner, suggesting a direct inhibitory interaction. nih.gov Silencing the gene for PP5 in cells resulted in an upregulation of p-AMPK and reduced cell growth, mirroring the effects of palbociclib treatment. nih.gov These findings strongly suggest that PP5 is a direct upstream regulator of AMPK and a mediator of palbociclib's cytotoxic activity in this specific cancer context. nih.gov
The in-vivo relevance of this pathway was confirmed in xenograft models of human HCC, where palbociclib treatment significantly suppressed tumor growth. nih.gov This body of evidence indicates that the therapeutic potential of palbociclib conjugates may extend beyond their CDK4/6 inhibitory function, engaging alternative cell death pathways in certain cancer types. nih.gov
Table 1: Effect of Palbociclib on Alternative Pathway Components in Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Treatment | Observed Effect | Implied Mechanism | Reference |
|---|---|---|---|---|
| Hep3B | Palbociclib | Formation of cytoplasmic vacuoles | Induction of autophagy | nih.gov |
| Huh7, Hep3B | Palbociclib | Increased phosphorylation of AMPK | Activation of AMPK | nih.gov |
| N/A (in vitro assay) | Palbociclib | Dose-dependent reduction of PP5 activity | Direct inhibition of PP5 | nih.gov |
Modulation of DNA Damage and Repair Mechanisms
Beyond its influence on cell cycle and alternative metabolic pathways, palbociclib has been shown to modulate DNA damage and repair mechanisms, contributing to its anticancer effects. nih.govresearchgate.net This activity has been notably documented in preclinical studies of oral squamous cell carcinoma (OSCC) and malignant brain tumors. nih.govmdpi.comnih.gov
In OSCC cell lines, treatment with palbociclib leads to an accumulation of DNA damage. nih.govresearchgate.net This is evidenced by an increase in the levels of phosphorylated histone H2AX (γ-H2AX), a sensitive marker for DNA double-strand breaks. researchgate.net Concurrently, palbociclib actively suppresses the cell's ability to repair this damage. nih.govresearchgate.net The mechanism of repair inhibition involves the downregulation of key DNA repair proteins, particularly RAD51 recombinase (RAD51), which is essential for the homologous recombination (HR) repair pathway. nih.govresearchgate.netresearchgate.net Comet assays, which visualize DNA damage, have shown that palbociclib-treated cells repair induced DNA damage at a significantly slower rate than untreated cells. researchgate.net
This dual action of inducing DNA damage while simultaneously inhibiting repair pathways contributes to the induction of cellular senescence and apoptosis in cancer cells. nih.govresearchgate.net The induction of DNA damage by palbociclib has been reported to occur through a p53-independent pathway. nih.govresearchgate.net
Furthermore, in the context of radiation therapy for malignant brain tumors like glioblastoma and atypical teratoid rhabdoid tumors, palbociclib has been shown to enhance the radiation response. mdpi.comnih.gov The combination of palbociclib with radiation leads to a significant increase in DNA damage, as indicated by elevated γ-H2AX expression. mdpi.com This synergistic effect is attributed to palbociclib's ability to disable DNA damage repair by reducing the expression of proteins involved in both non-homologous end joining (NHEJ), such as Ku80, and homologous recombination (HR), such as Rad51. mdpi.com This inhibition of DNA double-strand break repair promotes increased tumor cell apoptosis following irradiation. nih.gov
Table 2: Impact of Palbociclib on DNA Damage and Repair Markers
| Cancer Type | Cell Line(s) | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Oral Squamous Cell Carcinoma | SAS, OECM1 | Palbociclib | Increased γ-H2AX levels, indicating DNA damage. researchgate.net | nih.govresearchgate.netresearchgate.net |
| Oral Squamous Cell Carcinoma | SAS, OECM1 | Palbociclib | Downregulation of RAD51 expression, inhibiting DNA repair. nih.gov | nih.govresearchgate.net |
| Oral Squamous Cell Carcinoma | HN5, CAL27 | Palbociclib + Radiation (4 Gy) | Increased γ-H2AX expression; Reduced expression of Ku80 and Rad51. mdpi.com | mdpi.com |
Mechanisms of Acquired Resistance to Palbociclib Smcc Based Therapies in Preclinical Models
Genetic and Genomic Alterations Underlying Resistance
Preclinical studies have identified a landscape of genetic and genomic changes that contribute to acquired resistance to Palbociclib-based therapies. These alterations often center on the core cell cycle regulatory pathway targeted by the drug or on parallel pathways that can compensate for its inhibition.
The retinoblastoma protein (RB1) is a critical tumor suppressor and the primary target of the CDK4/6-Cyclin D complex. nih.gov Loss or inactivating mutations of the RB1 gene are among the most well-established mechanisms of resistance to CDK4/6 inhibitors. nih.govnih.gov Since Palbociclib's efficacy is dependent on a functional RB1 protein to halt cell cycle progression, its absence renders the drug ineffective. nih.govamegroups.org Preclinical studies have consistently demonstrated that cell lines with loss of RB1 function are resistant to Palbociclib (B1678290). amegroups.orgnih.gov In some models, acquired RB1 mutations have been detected in tumors that have progressed after treatment. nih.govecancer.org
CDKN2A is another key tumor suppressor gene that encodes the protein p16INK4A, a natural inhibitor of CDK4/6. nih.govamegroups.cn While loss of CDKN2A can contribute to cancer development, its role in acquired resistance is complex. Some preclinical models with genetic loss of p16ink4a have shown evidence of acquired resistance to CDK4/6 inhibitors. nih.gov However, a direct correlation between CDKN2A loss and response to these inhibitors is not always observed. nih.gov
| Gene | Function in Cell Cycle | Role in Palbociclib-SMCC Resistance |
| RB1 | Tumor suppressor; key substrate of CDK4/6. Phosphorylation of RB1 by CDK4/6-Cyclin D releases E2F transcription factors, allowing cell cycle progression. | Loss or inactivating mutations lead to constitutive E2F activity and cell cycle progression, independent of CDK4/6 inhibition, thus causing resistance. nih.govamegroups.org |
| CDKN2A | Encodes p16INK4A, an endogenous inhibitor of CDK4/6, preventing the formation of the active CDK4/6-Cyclin D complex. | Loss of p16INK4A can contribute to hyperactivation of the CDK4/6 pathway. Some preclinical models show acquired resistance with its loss. nih.gov |
The direct targets of Palbociclib, CDK4 and CDK6, along with their activating partner Cyclin D1, can also be altered to drive resistance. Amplification of the CDK4 or CDK6 genes, or overexpression of their protein products, can overwhelm the inhibitory capacity of Palbociclib. amegroups.orgnih.govnih.govsciengine.com Preclinical studies have shown that prolonged exposure to CDK4/6 inhibitors can induce amplification of CDK6. amegroups.org Similarly, overexpression of Cyclin D1, which forms a complex with CDK4/6 to promote cell cycle progression, is another mechanism of resistance. amegroups.cnnih.govnih.govsciengine.com Palbociclib-resistant breast cancer cell lines have been shown to express significantly higher levels of Cyclin D1 and CDK4 proteins. nih.govsciengine.com
| Gene/Protein | Function | Role in this compound Resistance |
| CDK4/6 | Catalytic subunits of the kinase complex that phosphorylates and inactivates RB1. | Amplification or overexpression can titrate out the inhibitor, requiring higher concentrations for efficacy and leading to resistance. amegroups.orgnih.gov |
| Cyclin D1 | Regulatory subunit that binds to and activates CDK4/6. | Amplification of the CCND1 gene or overexpression of the protein can lead to hyperactivation of the CDK4/6 complex, driving resistance. amegroups.cnnih.govsciengine.com |
In hormone receptor-positive (HR+) breast cancer, the interplay between estrogen receptor (ER) signaling and the cell cycle machinery is crucial. Acquired mutations in the estrogen receptor 1 gene (ESR1) are a known mechanism of resistance to endocrine therapies. nih.govresearchgate.net While not a direct mechanism of resistance to Palbociclib itself, the presence of ESR1 mutations can contribute to a cellular context that is less dependent on the CDK4/6 pathway. onclive.com In preclinical models and patient samples, ESR1 mutations are frequently observed in tumors that have progressed on therapies including Palbociclib. nih.govnih.gov These mutations can lead to ligand-independent activation of the estrogen receptor, promoting cell proliferation through alternative pathways.
Recent studies have begun to explore broader genomic features associated with resistance. "Genomic scars," which are characteristic patterns of genomic alterations resulting from deficiencies in DNA repair pathways like homologous recombination, have been associated with poor responses to Palbociclib in combination with endocrine therapy. nih.gov
Furthermore, mutational signatures associated with the activity of the apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like (APOBEC) family of cytidine (B196190) deaminases have been implicated in the development of resistance. nih.govnih.gov APOBEC enzymes can introduce mutations throughout the genome, potentially accelerating the acquisition of resistance-conferring mutations. cancer.govmdpi.com Preclinical data suggest that APOBEC activation can promote the development of endocrine resistance, and in clinical samples, tumors can become enriched in APOBEC mutation signatures after treatment. nih.govcancer.gov
Mutations in other key tumor suppressor genes and chromatin modifiers have also been identified in the context of Palbociclib resistance.
TP53 : Mutations in this critical tumor suppressor are associated with a poor prognosis in patients treated with Palbociclib and endocrine therapy. nih.gov
PTEN : Loss of the PTEN tumor suppressor, which negatively regulates the PI3K/AKT pathway, is another mechanism that can contribute to resistance. nih.gov Its loss can lead to the activation of bypass signaling.
KMT2C : This gene, encoding a histone methyltransferase, is frequently mutated in resistant tumors. nih.govnih.gov Alterations in KMT2C may contribute to epigenetic reprogramming that allows cancer cells to adapt to CDK4/6 inhibition. nih.gov
Activation of Bypass Signaling Pathways
Beyond alterations in the core cell cycle machinery, cancer cells can develop resistance to Palbociclib by activating alternative signaling pathways that can drive cell proliferation independently of CDK4/6. amegroups.orgamegroups.cn This often involves the upregulation of other cyclin-CDK complexes or the activation of growth factor receptor pathways.
A key bypass mechanism is the activation of the Cyclin E-CDK2 axis. nih.gov Upregulation of Cyclin E1 (CCNE1) expression has been observed in CDK4/6 inhibitor-resistant cell lines and is associated with a poorer response to Palbociclib. amegroups.orgaacrjournals.org Increased Cyclin E-CDK2 activity can phosphorylate RB1, thereby bypassing the need for CDK4/6 activity. nih.gov
Activation of various growth factor signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, can also confer resistance. nih.govoncotarget.comimrpress.com For instance, the PI3K/mTOR pathway can be hyperactivated in Palbociclib-resistant cells, leading to increased translation of proteins like Cyclin D1 and CDK4. nih.govsciengine.com Similarly, in certain preclinical models, resistance has been associated with increased activity of the FGFR-MAP kinase-mTOR pathway. amegroups.orgoncotarget.com More recently, the IL-6/STAT3/JAK inflammatory signaling pathway has been identified as a central mediator of acquired resistance in preclinical models. targetedonc.com
| Bypass Pathway | Mechanism of Action | Key Molecules |
| Cyclin E-CDK2 Axis | Phosphorylates RB1 independently of CDK4/6, promoting G1/S transition. | Cyclin E1 (CCNE1), CDK2. nih.govamegroups.org |
| PI3K/AKT/mTOR Pathway | Promotes cell growth, survival, and proliferation. Can increase the synthesis of cell cycle proteins. | PIK3CA, AKT, mTOR, 4E-BP1. nih.govsciengine.com |
| MAPK Pathway | Transduces signals from growth factor receptors to regulate cell proliferation. | FGFR, MEK, ERK1/2. amegroups.orgoncotarget.com |
| IL-6/STAT3/JAK Pathway | Inflammatory signaling that can bypass senescence and amplify tumor aggression. | IL-6, STAT3, JAK. targetedonc.com |
Constitutive Activation of PI3K/AKT/mTOR Pathway
A prominent mechanism of acquired resistance to this compound involves the hyperactivation of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling cascade. imrpress.comnih.gov This pathway is a central regulator of cell growth, proliferation, and survival. yuntsg.com In resistant preclinical models, sustained exposure to CDK4/6 inhibitors can lead to the selection of cells with genetic alterations, such as mutations in PIK3CA or loss of the tumor suppressor PTEN, which result in constitutive activation of this pathway. yuntsg.comnih.gov
Activation of the PI3K/AKT/mTOR axis can bypass the G1 arrest induced by this compound. imrpress.com For instance, in palbociclib-resistant malignant pleural mesothelioma cells, increased phosphorylation of AKT and the mTOR substrate p70S6K was observed. imrpress.com This hyperactivation can occur independently of Retinoblastoma (Rb) protein loss, another known resistance mechanism. imrpress.com The persistent signaling through this pathway allows cancer cells to maintain proliferative signals despite the inhibition of CDK4/6. researchgate.net Preclinical studies have shown that combining this compound with inhibitors targeting PI3K, AKT, or mTOR can overcome this resistance, suggesting a dependency of the resistant cells on this rewired signaling pathway. imrpress.comnih.gov
Upregulation of MAPK/ERK Signaling
Another critical escape mechanism is the upregulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. nih.gov Acquired resistance to this compound can render cancer cells dependent on MAPK signaling for their growth and survival. nih.gov In preclinical models of KRAS-mutant non-small cell lung cancer, cells that developed resistance to palbociclib exhibited increased ERK1/2 activity. nih.gov This enhanced signaling was linked to the increased expression of D-type cyclins and CDK6, which are direct targets of palbociclib. nih.gov
The activation of the MAPK/ERK pathway in resistant cells can be driven by upstream signals, such as the activation of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.govoncotarget.com Resistant cells may secrete FGF ligands, establishing an autocrine or paracrine loop that continually stimulates the FGFR1-MAPK-mTOR pathway, thereby promoting proliferation. nih.govoncotarget.com This rewiring creates a state of "MAPK reliance," where the resistant cells become highly sensitive to MEK or ERK inhibitors. nih.govnih.gov This suggests that the pressure exerted by CDK4/6 inhibition forces the cancer cells to adopt alternative pro-proliferative signaling routes, which in turn become new therapeutic vulnerabilities. nih.gov
Interplay with CDK1/2-Cyclin E Dependence
The cell cycle machinery itself can adapt to bypass the inhibition of CDK4/6. A key adaptation involves the upregulation of Cyclin E and a subsequent increased dependence on CDK2 activity. nih.govmdpi.com Overexpression of Cyclin E1 (CCNE1) is frequently observed in palbociclib-resistant preclinical models and has been correlated with resistance in clinical samples. mdpi.comnih.gov
Cyclin E complexes with CDK2 to drive the transition from the G1 to the S phase of the cell cycle, a function that is normally regulated by CDK4/6 activity and Rb. When CDK4/6 are inhibited by this compound, cancer cells can compensate by amplifying the Cyclin E-CDK2 axis to phosphorylate Rb and other substrates, thereby facilitating cell cycle progression. nih.govnih.gov This creates a dependency on CDK2 for proliferation. nih.gov Preclinical studies have demonstrated that inhibiting CDK2, in combination with this compound, can synergistically suppress the proliferation of resistant cells and overcome the resistance mechanism. mdpi.comnih.govresearchgate.net This highlights the intricate balance and potential for compensatory activation within the family of cyclin-dependent kinases.
Cellular Plasticity and Phenotypic Adaptations
Beyond specific signaling pathway alterations, resistance to this compound is also associated with broader changes in cellular behavior and state. These adaptations reflect the inherent plasticity of cancer cells, allowing them to evolve under therapeutic pressure.
Fractional Resistance and Heterogeneity in Cell Cycle Progression
A phenomenon termed "fractional resistance" has been described, where a subpopulation of tumor cells continues to divide even in the presence of a cell cycle-targeting drug like this compound. nih.govunc.edu This is not necessarily due to acquired genetic mutations but rather to non-genetic, cell-to-cell heterogeneity in the expression and activity of core cell cycle regulators. nih.govscienft.com
Single-cell analyses have revealed that cells capable of proliferating under palbociclib treatment exhibit unique combinations of cell cycle proteins, such as enriched levels of E2F1, Cdt1, and CDK2, and depleted levels of the inhibitor p21. nih.govunc.edu This "cell cycle plasticity" allows individual cells to find alternative paths through the cell cycle, bypassing the G1 checkpoint enforced by the drug. nih.govnih.gov These fractionally resistant cells may accumulate specific regulators like CDK2 and E2F1 during the G0/G1 phases, which potentially allows them to prematurely overcome the arrest and enter the S phase. nih.gov Understanding the drivers of this heterogeneity is critical, as the percentage of these resistant cells is a strong predictor of clinical outcomes. nih.govnih.gov
Altered Metabolic Pathways (e.g., Arginine Synthesis, Beta-Alanine (B559535) Metabolism, Purine (B94841) Metabolism)
Acquired resistance to this compound is also linked to significant metabolic reprogramming. nih.gov Resistant cells must adapt their metabolic processes to sustain energy production and biosynthesis for continued proliferation. murraystate.edu Metabolomic profiling of palbociclib-resistant colorectal cancer cells has revealed significant disruptions in several metabolic pathways. mdpi.com
Key among these are arginine synthesis, beta-alanine metabolism, and purine metabolism. mdpi.com For example, the upregulation of argininosuccinic acid, citrulline, and glutamic acid in resistant cells indicates a disturbance in arginine metabolism, a pathway known to play a pro-tumorigenic role. mdpi.com Similarly, increased levels of glutathione, a key antioxidant, may contribute to drug resistance by protecting cancer cells from oxidative stress. mdpi.com These metabolic shifts represent a fundamental adaptation of the cellular machinery to survive and thrive under the pressure of CDK4/6 inhibition. mdpi.com
| Metabolic Pathway | Key Alterations in Resistant Cells | Potential Implication | Reference |
|---|---|---|---|
| Arginine Synthesis | Upregulated expression of argininosuccinic acid, citrulline, and glutamic acid | Supports tumor development and proliferation | mdpi.com |
| Beta-Alanine Metabolism | Significantly affected pathway | Contributes to metabolic reprogramming for survival | mdpi.com |
| Purine Metabolism | Disrupted pathway | Altered nucleotide synthesis for proliferation | mdpi.com |
| Glutathione Metabolism | Increased expression of glutathione | Enhanced antioxidant defense, promoting cell survival and drug resistance | mdpi.com |
Role of N-Glycosylation Pathways in Resistant Tumor Cells
Changes in post-translational modifications, particularly N-glycosylation, have emerged as another layer of complexity in this compound resistance. nih.gov N-glycosylation is the process of attaching oligosaccharide chains (glycans) to proteins, which can significantly affect protein folding, stability, and function.
In preclinical models, palbociclib-resistant cells have been shown to have elevated global levels of N-glycosylation compared to their sensitive counterparts. nih.gov Specifically, an increased proportion of sialylated N-glycans, a type of modification linked to tumor malignancy, was observed in resistant cells. nih.gov This altered glycosylation profile can affect a wide range of proteins, including those involved in cell migration and metabolic processes. nih.gov The functional consequence of this hyper-glycosylation is underscored by the finding that inhibitors of N-glycosylation, such as tunicamycin, can enhance the growth-inhibitory effects of palbociclib in resistant cells. nih.gov This suggests that targeting N-glycosylation pathways could be a viable strategy to resensitize tumors to CDK4/6 inhibitors. nih.gov
| Feature | Observation in Palbociclib-Resistant Cells | Significance | Reference |
|---|---|---|---|
| Global N-Glycosylation | Significantly elevated levels | Indicates a broad alteration in protein modification | nih.gov |
| Sialylated N-glycans | Higher proportion compared to parental cells | Associated with increased tumor malignancy | nih.gov |
| Functional Impact | Alters proteins involved in cell migration, chemotaxis, and metabolism | Contributes to a more aggressive, resistant phenotype | nih.gov |
| Therapeutic Potential | N-glycosylation inhibitors (Tunicamycin, Kifunensine) enhance palbociclib's effect | Suggests a new therapeutic avenue to overcome resistance | nih.gov |
Mechanisms of Resistance Specific to PROTAC-mediated Degradation (if applicable to this compound PROTACs)
PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. Resistance to PROTACs can, therefore, arise from alterations in the components of this system.
PROTACs contain a ligand that binds to an E3 ubiquitin ligase, bringing it into proximity with the target protein. Mutations in the E3 ligase that prevent the PROTAC from binding effectively would abrogate its degradation-inducing activity. Similarly, the downregulation of the specific E3 ligase recruited by the PROTAC in cancer cells would also lead to resistance, as there would be insufficient machinery to tag the target protein for degradation.
Table 1: Theoretical E3 Ligase-Based Resistance Mechanisms to PROTACs
| Mechanism | Description of Potential Impact on this compound PROTAC Activity |
| Mutations in E3 Ligase | A mutation in the binding pocket of the E3 ligase targeted by the PROTAC's E3 ligase ligand could reduce binding affinity, thereby preventing the formation of a stable ternary complex (PROTAC, target protein, E3 ligase) and subsequent target degradation. |
| Downregulation of E3 Ligase Expression | Decreased cellular levels of the specific E3 ligase recruited by the PROTAC would limit the number of functional PROTAC-E3 ligase complexes, leading to incomplete target protein degradation and cell survival. |
| Post-translational Modifications of E3 Ligase | Alterations in the post-translational modifications of the E3 ligase could affect its activity or its ability to interact with the PROTAC, thus impairing the degradation process. |
This table is illustrative and based on general principles of PROTAC resistance, as no specific data for this compound is available.
The proteasome is the cellular machinery responsible for degrading ubiquitinated proteins. An overload of the proteasome with ubiquitinated proteins, or adaptations that reduce its efficiency, could lead to resistance to PROTACs. If the rate of target protein ubiquitination by a PROTAC exceeds the proteasome's capacity for degradation, the therapeutic effect would be diminished. Furthermore, cancer cells could potentially adapt to PROTAC therapy by upregulating proteins that inhibit proteasome activity or by altering the composition of the proteasome to reduce its efficacy.
Table 2: Theoretical Proteasome Pathway-Based Resistance Mechanisms to PROTACs
| Mechanism | Description of Potential Impact on this compound PROTAC Activity |
| Proteasome Subunit Mutations | Mutations in the subunits of the 26S proteasome could alter its catalytic activity or its ability to recognize and process polyubiquitinated substrates, thereby reducing the degradation of the target protein. |
| Decreased Proteasome Capacity | A general decrease in the number or activity of proteasomes within the cell would create a bottleneck for protein degradation, allowing the target protein to accumulate despite being ubiquitinated. |
| Upregulation of Deubiquitinating Enzymes (DUBs) | An increase in the activity of DUBs that specifically remove ubiquitin chains from the PROTAC's target protein would counteract the PROTAC's action, rescuing the protein from degradation. |
This table is illustrative and based on general principles of PROTAC resistance, as no specific data for this compound is available.
Synergistic Strategies and Combination Approaches in Preclinical Studies
Combination with Endocrine Therapies and Anti-Estrogen Agents in In Vitro and In Vivo Models
The combination of Palbociclib (B1678290) with endocrine therapies is a cornerstone of its clinical use in hormone receptor-positive (HR+) breast cancer, a strategy strongly supported by preclinical evidence. In vitro studies have consistently shown that combining Palbociclib with anti-estrogen agents leads to a more profound inhibition of cancer cell proliferation than either agent alone. ascopost.com In estrogen receptor-positive (ER-positive) breast cancer cell lines, this combination results in decreased phosphorylation of the retinoblastoma (Rb) protein, reduced signaling of the E2F transcription factor, and a significant increase in growth arrest. ascopost.com This synergistic effect has been observed with various endocrine agents, including the aromatase inhibitor letrozole (B1683767) and the selective estrogen receptor degrader (SERD) fulvestrant (B1683766). ascopost.comahdbonline.com
Preclinical data have demonstrated that Palbociclib, alone or with endocrine therapy, can be effective in overcoming endocrine resistance. clinmedjournals.orgspringermedizin.de In patient-derived ER-positive breast cancer xenograft models, the combination of Palbociclib and letrozole resulted in greater inhibition of Rb phosphorylation and tumor growth compared to either drug individually. ascopost.comahdbonline.com Similarly, combinations with fulvestrant have shown superior efficacy in models of acquired resistance. oncotarget.com The rationale is that while endocrine therapy blocks the ER signaling pathway, Palbociclib blocks the cell cycle progression downstream, providing a dual-pronged attack that is particularly effective in ER-positive cancers where the cyclin D-CDK4/6-Rb pathway is often dysregulated. clinmedjournals.orgdovepress.com Studies also show that combining Palbociclib with fulvestrant can mitigate compensatory feedback loops that arise during single-agent treatment. oncotarget.com
| Combination Agent | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Letrozole | ER-positive breast cancer cell lines | Synergistic inhibition of cell proliferation. | dovepress.com |
| Letrozole | Patient-derived ER+ breast cancer xenografts | Enhanced inhibition of Rb phosphorylation and tumor growth compared to monotherapy. | ascopost.comahdbonline.com |
| Fulvestrant | ER-positive breast cancer cell lines | Increased growth arrest and sustained cell senescence. | ascopost.com |
| Fulvestrant | Endocrine-resistant breast cancer models (Y537S ER mutation) | Delayed tumor growth; mitigated compensatory signaling seen with Palbociclib alone. | oncotarget.com |
| Tamoxifen | ER-positive cell lines | Demonstrated synergistic activity. | dovepress.com |
Co-inhibition with PI3K/AKT/mTOR Pathway Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth and proliferation and is frequently deregulated in cancer. nih.gov Preclinical studies have explored the co-inhibition of this pathway alongside CDK4/6 as a rational approach to elicit a synergistic anti-tumor response. Treatment with Palbociclib alone can sometimes lead to the activation of the PI3K/AKT pathway as a resistance mechanism. nih.gov Therefore, combining Palbociclib with inhibitors of the PI3K/AKT/mTOR pathway is hypothesized to block this escape route and enhance therapeutic efficacy. nih.govnih.gov
In models of malignant pleural mesothelioma, colorectal cancer (CRC), and anaplastic thyroid cancer, the combination of Palbociclib with PI3K/mTOR dual inhibitors like Gedatolisib or Omipalisib has demonstrated synergistic anti-proliferative effects. nih.govnih.govnih.gov In CRC cell lines with various mutations, the combination of Palbociclib and Gedatolisib was found to be superior to the combination with a MEK inhibitor, showing synergy across all tested lines. nih.govnih.gov This combination led to a significant suppression of phosphorylated S6 ribosomal protein (S6rp), a downstream marker of mTOR activity, without the reactivation of AKT. nih.govnih.gov Similarly, in anaplastic thyroid cancer models, combining Palbociclib with the PI3K/mTOR inhibitor Omipalisib synergistically reduced cell proliferation and was highly effective at inhibiting tumor growth in vivo, partly by preventing the upregulation of cyclin D3 associated with Palbociclib resistance. nih.gov Non-clinical studies in breast cancer models also show that combining PI3K, AKT, or mTOR inhibitors with Palbociclib and endocrine therapy can overcome resistance and increase growth inhibition. mdpi.com
| Combination Agent | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Gedatolisib (PI3K/mTOR inhibitor) | Colorectal cancer cell lines (wild-type and mutated) | Synergistic anti-proliferative effects; suppression of S6rp phosphorylation. | nih.govnih.gov |
| NVP-BEZ235 (PI3K/mTOR inhibitor) & NVP-BYL719 (PI3Kα inhibitor) | Malignant pleural mesothelioma cells | Sequential combination induced p53 accumulation and cellular senescence. | nih.gov |
| Omipalisib (PI3K/mTOR inhibitor) | Anaplastic thyroid cancer cell lines and xenografts | Synergistically reduced cell proliferation and inhibited tumor growth; prevented resistance. | nih.gov |
| Gedatolisib + Fulvestrant | Breast cancer cell lines (treatment-naïve and resistant) | Triplet combination significantly inhibited cell growth more than single agents or doublet therapy in vitro and in vivo. | mdpi.com |
Combination with MEK Inhibitors
The MAPK/ERK pathway, which includes MEK kinases, is another crucial pathway for cell proliferation that is often activated in cancers, particularly those with KRAS or BRAF mutations. Preclinical research indicates that dual inhibition of CDK4/6 and MEK can be an effective strategy. In KRAS-mutant colorectal cancer (CRC) models, the combination of Palbociclib with a MEK inhibitor like MEK162 or Trametinib (B1684009) synergistically inhibited cancer cell growth in vitro and led to tumor regression in vivo. oncotarget.com The combination therapy markedly decreased levels of phosphorylated ribosomal protein S6 in these models. oncotarget.com
Similarly, in BRAF-mutant melanoma cell lines, upfront treatment with Palbociclib combined with BRAF and/or MEK inhibitors induced cell death or senescence and was superior to the standard combination of a BRAF plus a MEK inhibitor. researchgate.net In vivo, the combination of Palbociclib and a BRAF inhibitor induced rapid and sustained tumor regression without the development of resistance. researchgate.net A separate study in CRC cell lines also confirmed that combining Palbociclib with the MEK inhibitor PD0325901 exhibited synergistic anti-proliferative effects, although the synergy was found to be greater with a PI3K/mTOR inhibitor. nih.gov These findings suggest that co-targeting the cell cycle and the MAPK pathway can overcome intrinsic and acquired resistance mechanisms.
| Combination Agent | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Trametinib | KRAS-mutant colorectal cancer xenografts | Significantly greater tumor growth inhibition compared to monotherapies. | oncotarget.com |
| MEK162 | KRAS-mutant colorectal cancer cell lines | Synergistic inhibition of cell growth. | oncotarget.com |
| BRAF inhibitor (PLX4720) and/or MEK inhibitor | BRAF-mutant melanoma cell lines | Upfront combination induced cell death or senescence; superior to BRAF/MEK inhibitor combo. | researchgate.net |
| PD0325901 | Colorectal cancer cell lines | Synergistic anti-proliferative effects relative to single agents. | nih.gov |
Integration with Targeted Degradation Strategies (e.g., Dual or Triple Degraders)
Targeted protein degradation using technologies like PROteolysis TArgeting Chimeras (PROTACs) represents an innovative strategy to eliminate pathogenic proteins rather than just inhibiting them. Palbociclib has been successfully used as a warhead to create PROTACs that specifically target CDK6 for degradation. nih.gov A PROTAC created by linking Palbociclib to the E3 ligase recruiter pomalidomide (B1683931) was shown to be potent and specific for CDK6 degradation. nih.gov
This degradation approach offers a potential solution to inhibitor resistance. nih.gov For instance, resistance to CDK4/6 inhibitors can arise from CDK6 overexpression or gene amplification. nih.gov A Palbociclib-based PROTAC was shown to effectively induce degradation of overexpressed CDK6 in Palbociclib-resistant breast cancer cell lines, thereby inhibiting their proliferation. nih.gov Furthermore, these degraders can robustly degrade mutated forms of CDK6, suggesting a potential application for overcoming resistance caused by mutations in the drug's binding site. nih.gov Other research has focused on deriving degraders from Palbociclib that can simultaneously degrade both CDK4 and CDK6. researchgate.net These findings highlight the potential of using Palbociclib within a degrader-based strategy to achieve more profound and durable pathway inhibition.
Nanoparticle-Mediated Co-Delivery of Palbociclib-SMCC Conjugates with Other Agents
Nanoparticle-based drug delivery systems offer a promising avenue to improve the therapeutic index of anticancer agents by enhancing drug solubility, stability, and tumor-specific targeting. Palbociclib has been formulated into various nanoparticle systems to augment its efficacy. In a preclinical study on medulloblastoma, a challenging brain cancer to treat, loading Palbociclib into nanoparticles helped the drug penetrate tumors more effectively and stay in the body longer. cancer.gov
The co-delivery of Palbociclib with other agents in a single nanoparticle carrier is a particularly attractive strategy for synergistic therapy. cancer.gov For instance, when nanoparticles were loaded with both Palbociclib and the mTOR inhibitor sapanisertib, they produced substantially longer survival in mice with aggressive medulloblastoma compared to nanoparticles containing either drug alone. cancer.gov Another novel approach involves synthesizing a dimeric prodrug of Palbociclib (Palb-TK-Palb) which can self-assemble into nanoparticles. nih.gov These nanoparticles can also be co-assembled with other agents, such as the photosensitizer Ce6, for combined chemo-photodynamic therapy. nih.gov Furthermore, Palbociclib has been successfully conjugated to magnetic nanoparticles covered with PAMAM dendrimers, creating a pH-responsive drug delivery system. nih.gov The use of bifunctional crosslinkers like SMCC is a common chemical strategy to conjugate drugs or antibodies to nanoparticles, making the concept of a "this compound" conjugate relevant within this advanced delivery framework. researchgate.net
| Nanoparticle Strategy | Combination Agent(s) | Cancer Model | Key Findings | Reference |
|---|---|---|---|---|
| Polymer micelle nanoparticles | Sapanisertib (mTOR inhibitor) | Medulloblastoma (mouse model) | Co-delivery significantly prolonged survival compared to single-agent nanoparticles. | cancer.gov |
| Self-assembled Palbociclib dimer (Palb-TK-Palb) | Ce6 (photosensitizer) | Breast cancer cells | Carrier-free nanomedicine for combined chemo-photodynamic therapy. | nih.gov |
| Magnetic nanoparticles with PAMAM dendrimers | N/A (Palbociclib conjugated) | Breast cancer cell lines (MCF-7, MDA-MB-231, SKBR3) | pH-responsive system; inhibited cell viability at lower drug concentrations. | nih.gov |
Advanced Research Methodologies and Analytical Techniques
In Vitro Cell Culture Models (2D and 3D Spheroids)
In vitro cell culture models serve as a foundational tool for evaluating the biological effects of Palbociclib (B1678290). Both traditional two-dimensional (2D) monolayer cultures and more physiologically relevant three-dimensional (3D) spheroid models are employed to study its impact on cancer cells.
Two-Dimensional (2D) Models: Monolayer cultures offer a simple, cost-effective, and high-throughput method for initial drug screening and mechanistic studies. mdpi.com They have been widely used to determine the cytotoxic effects of Palbociclib across various cancer cell lines and to calculate key parameters like IC50 values. researchgate.net
Three-Dimensional (3D) Spheroid Models: 3D spheroids more accurately mimic the microenvironment of solid tumors, featuring gradients of nutrients, oxygen, and catabolites from the outer proliferative zone to the inner quiescent and necrotic core. mdpi.comnih.gov This complex architecture provides a more realistic context for drug penetration and efficacy studies. mdpi.com Research on head and neck squamous cell carcinoma (HNSCC) has utilized 3D spheroid models to show that Palbociclib, particularly in combination with radiation, reduces spheroid formation, size, and viability in a dose-dependent manner. researchgate.net These models are crucial for screening cell cycle inhibitors and combination therapies, as they can reveal challenges in drug penetration that may lead to resistance. mdpi.com
| Feature | 2D Monolayer Models | 3D Spheroid Models |
|---|---|---|
| Architecture | Flat, single layer of cells. | Spherical aggregates with cell-cell and cell-matrix interactions. mdpi.com |
| Microenvironment | Uniform exposure to nutrients and oxygen. | Replicates in vivo tumor gradients (nutrients, oxygen, pH). mdpi.com |
| Application for Palbociclib | High-throughput screening, IC50 determination, basic mechanism of action studies. researchgate.netnih.gov | Drug penetration studies, combination therapy evaluation (e.g., with radiation), resistance modeling. mdpi.comresearchgate.net |
| Predictive Value | Limited due to lack of physiological complexity. nih.gov | Higher fidelity in reflecting clinical scenarios and in vivo responses. mdpi.comnih.gov |
Preclinical In Vivo Models (e.g., Xenografts, Genetically Engineered Mouse Models)
To assess the systemic effects and therapeutic efficacy of Palbociclib in a living organism, researchers rely on preclinical in vivo models. These include xenografts, where human tumor cells or tissues are implanted into immunodeficient mice, and genetically engineered mouse models (GEMMs) that develop spontaneous tumors.
Xenograft Models: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are particularly valuable. nih.gov PDX models have been used to evaluate the synergistic anti-cancer effects of Palbociclib in combination with other drugs like sunitinib (B231) across various human cancer types. nih.gov Studies on nasopharyngeal carcinoma (NPC) have used multiple preclinical xenograft models to demonstrate significant tumor growth inhibition by Palbociclib. nih.gov Furthermore, xenograft models of medulloblastoma and hepatocellular carcinoma have shown that Palbociclib can effectively decrease tumor burden. nih.govnih.gov
Genetically Engineered Mouse Models (GEMMs): GEMMs provide a powerful tool for studying tumor development in an immunocompetent host with preserved tumor-stroma interactions. Palbociclib has been shown to inhibit tumor growth in a transgenic Th-MYCN mouse model of neuroblastoma. scintica.com Similarly, its efficacy has been demonstrated in a genetically engineered mosaic mouse model of liver cancer. nih.gov
| Model Type | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| Patient-Derived Xenograft (PDX) | Various solid tumors | Demonstrated synergistic inhibitory effect of Palbociclib combined with sunitinib. | nih.gov |
| Patient-Derived Xenograft (PDX) | Medulloblastoma (MYC-amplified) | Palbociclib provided a highly significant survival advantage. | nih.gov |
| Cell Line/Patient-Derived Xenograft | Nasopharyngeal Carcinoma | Palbociclib monotherapy showed significant tumor growth inhibition. | nih.gov |
| Genetically Engineered Mouse Model (GEMM) | Liver Cancer (HCC) | Palbociclib decreased tumor burden and cooperated with sorafenib. | nih.gov |
| Genetically Engineered Mouse Model (GEMM) | Neuroblastoma (Th-MYCN) | Significantly inhibited tumor growth, alone or with retinoic acid. | scintica.com |
Quantitative Proteomics and Phosphoproteomics for Target Engagement and Pathway Analysis
Quantitative proteomics and phosphoproteomics are indispensable for confirming that Palbociclib engages its intended targets (CDK4/6) and for mapping the downstream consequences on cellular signaling pathways. These mass spectrometry-based techniques provide a global view of protein expression and phosphorylation status.
Chemoproteomic studies using ATP/ADP probes have confirmed that Palbociclib directly engages CDK4 and CDK6 in sensitive cancer cells, but not in resistant cells. nih.gov Thermal proteome profiling, which measures changes in protein thermal stability upon drug binding, has also been employed. This method revealed that in addition to affecting known CDK4/6 targets, Palbociclib induces thermal stabilization of the 20S proteasome, suggesting an indirect effect on proteasome activity that may contribute to drug-induced senescence. embopress.org
Phosphoproteomics analysis of Palbociclib-treated cells confirms the intended mechanism of action, showing significant dephosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6. nih.gov This analysis, along with broader proteomics, demonstrates a failure to progress through the G1/S checkpoint of the cell cycle. nih.gov These approaches offer critical insights into both direct and indirect drug effects, helping to explain complex cellular phenotypes like senescence. embopress.orgnih.gov
Metabolomics Profiling (e.g., LC-MS) for Metabolic Rewiring in Resistance
Acquired resistance to Palbociclib is a significant clinical challenge. Metabolomics, particularly using liquid chromatography-mass spectrometry (LC-MS), is a powerful technique to investigate the metabolic reprogramming that allows cancer cells to evade therapy. mdpi.comnih.gov
By comparing the metabolic profiles of Palbociclib-sensitive and resistant colorectal cancer cells, researchers have used LC-MS to identify significant alterations in metabolic pathways. mdpi.comnih.gov Studies have revealed that resistant cells upregulate processes related to the metabolism of carbohydrates, lipids, amino acids, and glucose. nih.gov One study on SW620 colorectal cancer cells identified 76 differentially expressed metabolites in resistant cells, implicating disruptions in arginine biosynthesis, purine (B94841) metabolism, and the activity of ABC transporters. mdpi.com These findings provide crucial clues to the mechanisms of resistance and suggest potential strategies to overcome it by targeting these altered metabolic pathways. mdpi.comnih.gov
| Metabolic Pathway | Observation in Resistant Cells | Cell Model | Reference |
|---|---|---|---|
| Amino Acid Metabolism | Upregulated/Disrupted (e.g., Arginine biosynthesis) | SW620, HCT116 | mdpi.comnih.gov |
| Purine Metabolism | Disrupted | SW620 | mdpi.com |
| Glutathione Metabolism | Altered | SW620 | mdpi.com |
| N-glycan Biosynthesis | Identified via metabolomics; global glycosylation found to be elevated | HCT116 | nih.gov |
| ABC Transporters | Implicated through metabolite changes | SW620 | mdpi.com |
Single-Cell Analysis for Cellular Heterogeneity and Fractional Resistance
Even within a responsive tumor, a small subpopulation of cells often continues to divide in the presence of Palbociclib, a phenomenon termed "fractional resistance." nih.gov Single-cell analysis is a critical methodology for dissecting the non-genetic, cell-to-cell heterogeneity that underlies this phenomenon. researchgate.netnih.gov
High-Throughput Screening for Novel Synergistic Combinations
To enhance the efficacy of Palbociclib and overcome resistance, high-throughput screening (HTS) is used to systematically test it in combination with large libraries of other therapeutic agents. nih.govresearchgate.net This methodology involves testing drug pairs in a matrix format across a range of concentrations to identify synergistic interactions, where the combined effect is greater than the sum of the individual effects. researchgate.net
HTS studies have provided comprehensive datasets of Palbociclib-based drug interactions. nih.govresearchgate.net For example, in HPV-negative head and neck squamous cell carcinoma, screening a library of 162 agents identified significant synergy between Palbociclib and inhibitors of the PI3K, EGFR, and MEK pathways. nih.govresearchgate.net The combination with the PI3Kα inhibitor alpelisib (B612111) was found to be particularly potent. nih.gov Similarly, screening in ER-positive breast cancer cell lines identified synergistic interactions between Palbociclib and everolimus (B549166) (an mTOR inhibitor) and trametinib (B1684009) (a MEK inhibitor). researcher.life This approach accelerates the discovery of rational drug combinations for further clinical investigation. nih.gov
Computational Modeling for Drug Transport and Distribution in Preclinical Systems
Computational modeling provides a powerful framework for integrating diverse experimental data to simulate and predict drug behavior. Physiologically based pharmacokinetic (PBPK) modeling is a key example used in Palbociclib research.
PBPK models for Palbociclib have been developed using a combination of in silico, in vitro, and in vivo data. nih.gov These models simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug within the body. They have been successfully verified against clinical data and are used to predict drug-drug interactions (DDIs). For instance, PBPK models have accurately predicted the impact of co-administering Palbociclib with strong CYP3A inhibitors (like itraconazole) or inducers (like rifampin) on its plasma concentration. nih.gov
Beyond pharmacokinetics, computational models are also used to explore pharmacodynamics. A cell cycle-explicit model was developed to characterize the response of breast cancer cells to Palbociclib-fulvestrant combination therapy. nih.gov By performing in silico clinical trials, this model was used to systematically compare different dose administration schedules, ultimately predicting that continuous dosing of Palbociclib could be more effective than the standard pulsed-dosing regimen. nih.gov
Table of Mentioned Compounds
| Compound Name | Target/Class |
|---|---|
| Abemaciclib | CDK4/6 inhibitor |
| Afatinib | EGFR/HER2 inhibitor |
| Alpelisib | PI3Kα inhibitor |
| Anastrozole | Aromatase inhibitor |
| Apitolisib | PI3K/mTOR inhibitor |
| Atezolizumab | PD-L1 inhibitor (Monoclonal antibody) |
| Bortezomib | Proteasome inhibitor |
| Cetuximab | EGFR inhibitor (Monoclonal antibody) |
| Cisplatin | Chemotherapy (Platinum-based) |
| Copanlisib | PI3K inhibitor |
| Diltiazem | Calcium channel blocker, Moderate CYP3A inhibitor |
| Doxorubicin | Chemotherapy (Anthracycline) |
| Doxycycline | Antibiotic, Inhibitor of mitochondrial biogenesis |
| Efavirenz | Antiretroviral, Moderate CYP3A inducer |
| Everolimus | mTOR inhibitor |
| Exemestane | Aromatase inhibitor |
| Fluoxetine | SSRI, Weak CYP3A inhibitor |
| Fluvoxamine | SSRI, Weak CYP3A inhibitor |
| Fulvestrant (B1683766) | Selective estrogen receptor degrader (SERD) |
| Ibrutinib | BTK inhibitor |
| Idelalisib (CAL-101) | PI3Kδ inhibitor |
| Itraconazole | Antifungal, Strong CYP3A inhibitor |
| Letrozole (B1683767) | Aromatase inhibitor |
| Midazolam | Benzodiazepine, Sensitive CYP3A substrate |
| Oligomycin | Inhibitor of mitochondrial metabolism (ATP synthase) |
| Paclitaxel (B517696) | Chemotherapy (Taxane) |
| Palbociclib | CDK4/6 inhibitor |
| Panobinostat | HDAC inhibitor |
| Pictilisib | Pan-PI3K inhibitor |
| Retinoic acid | Differentiation agent |
| Ribociclib | CDK4/6 inhibitor |
| Rifampin | Antibiotic, Strong CYP3A inducer |
| Sorafenib | Multi-kinase inhibitor |
| Sunitinib | Multi-targeted receptor tyrosine kinase inhibitor |
| Taselisib (GDC-0032) | PI3K inhibitor |
| Trametinib | MEK inhibitor |
| Trastuzumab | HER2 inhibitor (Monoclonal antibody) |
| Venetoclax | BCL-2 inhibitor |
| Verapamil | Calcium channel blocker, Moderate CYP3A inhibitor |
| Vorinostat | HDAC inhibitor |
Future Directions and Translational Perspectives in Preclinical Research
Development of Novel Palbociclib-SMCC Conjugates with Enhanced Selectivity or Activity
No publicly available studies were identified that detail the development and preclinical assessment of novel conjugates derived from this compound.
Strategies to Overcome Acquired Resistance at the Molecular Level
There is a lack of published research investigating the mechanisms of acquired resistance to this compound and preclinical strategies to overcome it.
Optimization of Targeted Delivery Systems for Specific Biological Barriers (e.g., Blood-Brain Barrier)
No specific studies on the optimization of targeted delivery systems for this compound to overcome biological barriers like the blood-brain barrier were found in the public domain.
Exploration of this compound in Diverse Preclinical Cancer Types Beyond Initial Indications
Preclinical studies exploring the efficacy of this compound across a diverse range of cancer models have not been published in the accessible scientific literature.
Unraveling Kinase-Independent Functions of CDK4/6 through Degradation Strategies
There are no available research articles that utilize this compound in degradation strategies, such as PROTACs, to investigate the kinase-independent functions of CDK4/6.
Biomarker Identification and Validation for Preclinical Response Prediction
No studies focused on the identification and validation of predictive biomarkers for preclinical response to this compound were identified.
Q & A
How should Palbociclib-SMCC be prepared and stored to ensure stability in in vitro studies?
Basic
To maintain stability, prepare stock solutions using solvents like DMSO (final concentration ≤0.1% to avoid cytotoxicity) and store aliquots at -80°C to prevent freeze-thaw degradation. For aqueous formulations, combine DMSO with PEG300, Tween 80, and ddH2O (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O) to enhance solubility. Validate stability via HPLC or mass spectrometry at regular intervals . Document storage conditions (temperature, light exposure) and solvent compatibility in line with RSC guidelines for reproducibility .
What are the best practices for documenting the synthesis and characterization of this compound in experimental protocols?
Basic
Include detailed synthesis steps (e.g., linker conjugation efficiency, purification methods) and characterization data (HPLC purity ≥95%, NMR/HRMS spectra) in the Experimental section. For reproducibility, reference established protocols for known compounds or provide full synthetic routes for novel derivatives. Adhere to journal-specific requirements, such as limiting main-text data to five compounds and placing additional details in supplementary materials . Use RSC-recommended templates for spectral data presentation .
How can researchers address discrepancies in reported efficacy data of this compound across different cell lines?
Advanced
Conduct a meta-analysis to identify variables such as cell line origin (e.g., MCF-7 vs. MDA-MB-231), passage number, or culture conditions (e.g., serum concentration). Validate findings using orthogonal assays (e.g., flow cytometry for cell cycle arrest, Western blot for CDK4/6 inhibition). Cross-reference raw data from public repositories (e.g., PubChem BioAssay) and apply statistical models (e.g., mixed-effects regression) to account for inter-study heterogeneity . Follow systematic review protocols (e.g., PRISMA) to ensure transparency .
What methodological frameworks (e.g., FINER, PICO) are appropriate for formulating research questions in studies involving this compound?
Advanced
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical aspects, such as access to specialized equipment for SMCC linker analysis. For mechanistic studies, apply the PICO framework (Population: cancer cell lines; Intervention: this compound dose; Comparison: free Palbociclib; Outcome: IC50 values). Ensure novelty by cross-referencing ClinicalTrials.gov and PubMed for gaps in combination therapy data .
What in vivo formulation strategies are recommended for this compound to enhance bioavailability while minimizing toxicity?
Basic
Optimize pharmacokinetics using species-specific dosing (e.g., 10 mg/kg in mice, adjusted via body surface area scaling). Prepare injectable formulations with biocompatible excipients (e.g., 30% PEG300 for solubility, 5% Tween 80 for dispersion). Monitor toxicity via weekly CBC counts (neutropenia risk) and liver enzyme assays. Document preparation steps (e.g., vortexing sequence, centrifugation) to ensure batch consistency .
How can systematic review methodologies be adapted to synthesize heterogeneous data on this compound’s mechanism of action?
Advanced
Design searches using interdisciplinary databases (e.g., PubMed, SciFinder, Web of Science) with controlled vocabulary (e.g., MeSH terms: “CDK inhibitors,” “SMCC linker”). Screen studies for bias using tools like ROBINS-I and synthesize data via forest plots to compare IC50 values across studies. Address contradictions (e.g., apoptosis vs. senescence outcomes) by stratifying results by experimental duration or endpoint assays .
How should researchers control for batch-to-batch variability when using this compound in longitudinal studies?
Basic
Standardize synthesis batches using quality control metrics (e.g., ≥98% purity, consistent linker-to-drug ratio). Perform stability tests under study conditions (e.g., 37°C in PBS for 72 hours) and validate bioactivity via dose-response curves in baseline experiments. Archive aliquots with lot-specific identifiers and share raw characterization data in supplementary materials to facilitate replication .
What statistical approaches are recommended for analyzing dose-response relationships in this compound combination therapies?
Advanced
Use nonlinear regression (e.g., sigmoidal dose-response model in GraphPad Prism) to calculate IC50 and synergy scores (e.g., Chou-Talalay method). For high-throughput screens, apply machine learning algorithms (e.g., random forests) to identify predictive biomarkers. Report confidence intervals and effect sizes to contextualize clinical relevance, adhering to RSC guidelines for statistical rigor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
